Substrate Specificity: Catalytic Efficiency vs. D-Tagatose
D-Psicose demonstrates a 586-fold greater catalytic efficiency (kcat/Km) with its cognate Agrobacterium tumefaciens D-psicose 3-epimerase compared to D-tagatose with the same enzyme [1]. The absolute kcat/Km value for D-psicose is 205 mM⁻¹ min⁻¹ versus 0.35 mM⁻¹ min⁻¹ for D-tagatose [1]. This kinetic preference is the defining classification criterion that distinguishes D-psicose 3-epimerase (EC 5.1.3.30) from D-tagatose 3-epimerase [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 205 ± 2.67 mM⁻¹ min⁻¹ (D-psicose as substrate) |
| Comparator Or Baseline | 0.35 ± 0.004 mM⁻¹ min⁻¹ (D-tagatose as substrate) |
| Quantified Difference | 586-fold higher for D-psicose |
| Conditions | Purified A. tumefaciens D-psicose 3-epimerase; assay at 50°C, pH 8.0, with Mn²⁺ |
Why This Matters
For researchers procuring D-psicose as an enzyme substrate for biocatalytic production or inhibitor screening, this 586-fold catalytic efficiency differential against the closest structural analog D-tagatose directly determines reaction productivity and assay sensitivity.
- [1] Kim, H.-J., et al. (2006). Appl. Environ. Microbiol., 72(2), 981–985. Table 2: kcat/Km for D-psicose = 205 mM⁻¹ min⁻¹ vs. D-tagatose = 0.35 mM⁻¹ min⁻¹. View Source
